molecular formula C12H9N3OS B2771106 3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 306280-98-8

3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2771106
CAS RN: 306280-98-8
M. Wt: 243.28
InChI Key: GAEPLNQOHWWKDK-UHFFFAOYSA-N
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Description

“3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a biochemical compound used for proteomics research . It has a molecular formula of C12H9N3OS and a molecular weight of 243.28 .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones, like “3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one”, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of “3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is represented by the SMILES string: C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N .

Scientific Research Applications

Future Directions

The future directions for research on “3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in proteomics research could be explored further .

properties

IUPAC Name

3-amino-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-15-7-14-11-10(12(15)16)9(6-17-11)8-4-2-1-3-5-8/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPLNQOHWWKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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